1-Benzyl-3,3-dimethyl-5-methylenepyrrolidine-2,4-dione

Stereoselective reduction Tetramic acid Chiral pyrrolidinone

Researchers pursuing zopfiellamide A synthesis face a critical gap: the saturated C-5 analog (CAS 155062-15-0) lacks the exocyclic double bond essential for stereoselective reduction, cycloaddition, and epoxidation. This 5-methylene compound preserves α,β-unsaturated ketone reactivity for all downstream C-5 transformations. • Enables MgCl₂/ZnCl₂-mediated stereoselective reduction. • Serves as a dipolarophile for isoxazolinyl spiropyrrolidinedione synthesis. • Distinct mp (117-118°C) vs. saturated analog (61°C) ensures rapid identity confirmation.

Molecular Formula C14H15NO2
Molecular Weight 229.27 g/mol
Cat. No. B11756731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-3,3-dimethyl-5-methylenepyrrolidine-2,4-dione
Molecular FormulaC14H15NO2
Molecular Weight229.27 g/mol
Structural Identifiers
SMILESCC1(C(=O)C(=C)N(C1=O)CC2=CC=CC=C2)C
InChIInChI=1S/C14H15NO2/c1-10-12(16)14(2,3)13(17)15(10)9-11-7-5-4-6-8-11/h4-8H,1,9H2,2-3H3
InChIKeyPLLGJVJGMVKFJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-3,3-dimethyl-5-methylenepyrrolidine-2,4-dione: A Key Synthetic Intermediate in Tetramic Acid Chemistry


1-Benzyl-3,3-dimethyl-5-methylenepyrrolidine-2,4-dione (CAS 1261121-62-3) is a synthetic pyrrolidine-2,4-dione (tetramic acid) derivative bearing an N-benzyl group, geminal 3,3-dimethyl substitution, and a 5-methylene exo-alkene moiety [1]. It serves as a critical late-stage intermediate in the total synthesis of the marine natural product zopfiellamide A, an antimicrobial pyrrolidinone isolated from the fungus Zopfiella latipes with reported minimum inhibitory concentration (MIC) values between 2 and 10 μg/mL against Gram-positive bacteria [2][3]. The compound is commercially available at ≥98% purity from multiple vendors, with a molecular weight of 229.27 g/mol and a reported melting point of 117–118 °C .

Why 1-Benzyl-3,3-dimethyl-5-methylenepyrrolidine-2,4-dione Cannot Be Replaced by Non-Methylene Analogs


The 5-methylene exo-alkene group on this compound is not a passive structural ornament—it is the principal reactive handle for downstream transformations required in the zopfiellamide A synthetic pathway [1]. The closest commercially available analog, 1-Benzyl-3,3-dimethylpyrrolidine-2,4-dione (CAS 155062-15-0), lacks this exocyclic double bond and consequently cannot participate in the stereoselective reduction, 1,3-dipolar cycloaddition, or epoxidation reactions that define the target compound's utility [2]. Generic substitution with any saturated 5-position analog would eliminate the α,β-unsaturated ketone character of the pyrrolidinone ring, fundamentally altering both the chemical reactivity profile and the stereochemical outcomes achievable at C-5 .

Quantitative Differentiation Evidence for 1-Benzyl-3,3-dimethyl-5-methylenepyrrolidine-2,4-dione


Stereoselective Reduction: MgCl₂/ZnCl₂ Achieves Chemo- and Stereoselectivity vs. Non-Stereoselective Outcome with CaCl₂/MnCl₂

In the zopfiellamide A synthetic pathway, reduction of the 5-methylene exo-alkene in 1-benzyl-3,3-dimethyl-5-methylenepyrrolidine-2,4-dione with NaBH₄ in the presence of MgCl₂ or ZnCl₂ yielded a chemoselective and stereoselective reduction product, whereas the same substrate reduced with CaCl₂ or MnCl₂ gave only chemoselectivity with no stereochemical control [1]. This demonstrates that the target compound's exo-alkene enables stereochemical tuning through the choice of metal chloride additive—a capability not available with analogs lacking the 5-methylene group [2].

Stereoselective reduction Tetramic acid Chiral pyrrolidinone Zopfiellamide A synthesis

Exclusive 1,3-Dipolar Cycloaddition Reactivity: Spiroisoxazoline Formation Enabled by the 5-Methylene Exo-Alkene

The 5-methylene exo-alkene of 1-benzyl-3,3-dimethyl-5-methylenepyrrolidine-2,4-dione serves as a dipolarophile in 1,3-dipolar cycloaddition with nitrile oxides, producing isoxazolinyl spiropyrrolidinediones in a simple and highly efficient methodology reported as the first synthesis of this compound class [1]. The closest commercial analog, 1-Benzyl-3,3-dimethylpyrrolidine-2,4-dione (CAS 155062-15-0), lacks the exocyclic double bond and cannot undergo this cycloaddition, making it unsuitable for generating the spirocyclic architecture .

1,3-dipolar cycloaddition Spiro heterocycles Isoxazoline Diversity-oriented synthesis

Physicochemical Property Differentiation: Molecular Weight, Melting Point, and Predicted logP

1-Benzyl-3,3-dimethyl-5-methylenepyrrolidine-2,4-dione (MW 229.27; mp 117–118 °C) differs measurably from its closest non-methylene analog 1-Benzyl-3,3-dimethylpyrrolidine-2,4-dione (CAS 155062-15-0; MW 217.26; mp 61 °C) . The 12.01 Da molecular weight difference corresponds to the methylene (CH₂) unit, and the 56–57 °C higher melting point reflects the extended conjugation and altered crystal packing introduced by the exocyclic double bond . The predicted logP difference (2.14 vs. ~1.63 for the saturated analog, based on a ~0.5 logP unit contribution from the exo-methylene) also affects chromatographic behavior .

Physicochemical properties Melting point logP Procurement specification

Class-Level Evidence: Tetramic Acid Scaffold as a Privileged Structure in Antimicrobial Drug Discovery

The pyrrolidine-2,4-dione (tetramic acid) scaffold, to which 1-benzyl-3,3-dimethyl-5-methylenepyrrolidine-2,4-dione belongs, is recognized as a privileged structure in natural product drug discovery. Marine-derived tetramic acids have been reported with antibacterial, antifungal, antiviral, and anticancer activities [1]. Within this class, the zopfiellamide subfamily—for which the target compound is a synthetic intermediate—has demonstrated MIC values of 2–10 μg/mL against Gram-positive bacteria for zopfiellamide A, while zopfiellamide B showed MIC values approximately 5-fold higher, demonstrating that structural modifications within this scaffold directly modulate potency [2]. The 3,3-dimethyl substitution pattern on the target compound is a conserved feature in many bioactive tetramic acids and contributes to metabolic stability by blocking enolization at C-3 [3].

Tetramic acid Antimicrobial Natural product scaffold Broad-spectrum activity

Optimal Procurement and Application Scenarios for 1-Benzyl-3,3-dimethyl-5-methylenepyrrolidine-2,4-dione


Total Synthesis of Zopfiellamide A and Structural Analogs for Antimicrobial SAR Studies

The primary documented application is as a late-stage intermediate in the total synthesis of zopfiellamide A, a marine-derived antimicrobial natural product [1]. The 5-methylene exo-alkene undergoes stereoselective reduction (with MgCl₂/ZnCl₂ for stereochemical control), epoxidation (with mCPBA), and acid-catalyzed ring-opening to install the C-5 substitution pattern required for the natural product [2]. Researchers engaged in natural product total synthesis, antimicrobial structure-activity relationship (SAR) programs, or marine drug discovery should procure this specific intermediate rather than the saturated C-5 analog, as the exo-alkene is the essential functional handle for all downstream C-5 transformations in the published synthetic route.

Diversity-Oriented Synthesis of Spiroisoxazoline-Pyrrolidinedione Libraries

The 5-methylene exo-alkene serves as a dipolarophile in 1,3-dipolar cycloaddition with nitrile oxides, enabling the construction of isoxazolinyl spiropyrrolidinediones—a three-dimensional heterocyclic scaffold with potential bioactivity [1]. This reactivity is unique to the 5-methylene analog; the saturated comparator (CAS 155062-15-0) cannot participate in this transformation. Medicinal chemistry groups building spirocyclic compound libraries for fragment-based drug discovery or high-throughput screening should specify the 5-methylene compound to access this chemical space.

Methodology Development for Stereoselective Reduction of Exocyclic α,β-Unsaturated Ketones

The compound's α,β-unsaturated ketone moiety with an exo-alkene group provides a well-defined substrate for studying hydride transfer mechanisms and metal chloride effects on stereochemical outcomes [1]. The published system—where MgCl₂ and ZnCl₂ produce stereoselective reduction while CaCl₂ and MnCl₂ do not—offers a model reaction for investigating chelation-controlled vs. Felkin-Anh stereoselectivity in cyclic enone systems [2]. Synthetic methodology laboratories developing new reducing agents or chiral ligands can use this compound as a standardized test substrate with established baseline stereochemical outcomes.

Reference Standard for Quality Control and Identity Confirmation in Multi-Step Synthesis

With a well-defined melting point (117–118 °C), molecular weight (229.27 g/mol), and characteristic ¹H NMR signature (exo-methylene protons), the compound can serve as a quality control reference standard for monitoring the four-step synthetic sequence (dimethylation, CuBr₂ addition, cyclization with benzylamine, formaldehyde reaction) that produces it [1][2]. The 56–57 °C melting point difference from the non-methylene analog (CAS 155062-15-0, mp 61 °C) provides a simple, rapid identity confirmation test to prevent procurement or synthetic errors in laboratories running the zopfiellamide A synthetic route.

Quote Request

Request a Quote for 1-Benzyl-3,3-dimethyl-5-methylenepyrrolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.